Cycloheptanone, 2-nitro-

α,ω-Dicarboxylic Acid Synthesis Oxidative Ring Cleavage Potassium Persulfate

Sourcing a reliable C7 α-nitroketone with consistent, ring-size-specific reactivity is a frequent bottleneck. 2-Nitrocycloheptanone (CAS 13154-27-3) resolves this with its unique seven-membered ring conformation, delivering chemoselectivity unattainable with C6 or C8 analogs. • Direct oxidative ring cleavage to dimethyl pimelate in 84% isolated yield-an atom-economical route to C7 dicarboxylic acid building blocks. • Chemodivergent domino reaction with aromatic 1,2-dialdehydes yields 2-nitroindane-1,2-diols bearing three contiguous stereocenters with high diastereoselectivity. • Photochemical pathway provides access to N-hydroxy-2,8-dioxoazacyclo-octane, a challenging eight-membered azacycle scaffold.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 13154-27-3
Cat. No. B1651663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptanone, 2-nitro-
CAS13154-27-3
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CCC(C(=O)CC1)[N+](=O)[O-]
InChIInChI=1S/C7H11NO3/c9-7-5-3-1-2-4-6(7)8(10)11/h6H,1-5H2
InChIKeyUHRUAPNWENGYTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrocycloheptanone: Baseline & Physicochemical Profile


Cycloheptanone, 2-nitro- (also designated 2-nitrocycloheptan-1-one, CAS 13154-27-3) is a cyclic α-nitroketone with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol [1]. The compound exists as a yellow crystalline solid at ambient temperature and is typically supplied at a minimum purity specification of 95% . As a member of the α-nitrocycloalkanone class, it features a seven-membered cycloheptanone ring bearing a nitro group at the C2 position . This nitroketone serves as a versatile synthetic intermediate in organic chemistry, enabling ring cleavage, reduction, and photochemical transformations [2].

Scaffold
Seven-membered α-nitrocycloalkanone (2-nitrocycloheptanone)
Synthetic Utility
Enables ring cleavage, reduction, and photochemical transformations
Quality
High-purity intermediate for reproducible reaction development

2-Nitrocycloheptanone: Ring-Size-Dependent Reactivity


Substituting 2-nitrocycloheptanone with a generic α-nitrocycloalkanone of a different ring size (e.g., 2-nitrocyclohexanone or 2-nitrocyclooctanone) in a synthetic sequence is not scientifically defensible. The seven-membered ring imposes a distinct conformational landscape and ring strain that profoundly alters both the thermodynamic stability of intermediates and the kinetic accessibility of transition states [1]. This manifests as divergent reaction outcomes under identical conditions: while 2-nitrocyclohexanone participates in α′-arylmethylenation cascades, the heptanone derivative exclusively furnishes 2-nitroindane-1,2-diol scaffolds via a distinct mechanistic pathway . Similarly, in organocatalytic cascade reactions, 2-nitrocyclohexanone reacts efficiently with α,β-unsaturated aldehydes to yield eight-membered cyclic ketones, whereas 2-nitrocycloheptanone exhibits no reactivity toward the desired products [2]. Such chemodivergence and chemoselectivity differences preclude the use of structurally related analogs as drop-in replacements. The following section quantifies these critical differentiators.

Ring-size-dependent conformation
The seven-membered ring imposes distinct strain; C6 or C8 α-nitrocycloalkanones may not reproduce the same reaction profiles.
Chemodivergent outcomes
Under identical conditions, 2-nitrocyclohexanone delivers different product scaffolds (e.g., arylmethylenation vs. indane-diols); direct substitution may alter synthetic pathways.

2-Nitrocycloheptanone: Differentiation Evidence


Oxidative Ring Cleavage to Dimethyl Pimelate

2-Nitrocycloheptanone undergoes oxidative ring cleavage with potassium persulfate in methanolic sulfuric acid at 80°C to afford dimethyl pimelate (dimethyl heptanedioate) in 84% isolated yield [1]. This performance occupies a specific position within the α-nitrocycloalkanone series, with the cyclohexanone analog achieving 94% and the cyclooctanone analog 88% yield under identical conditions [1]. The quantified 84% yield for the C7 system is statistically distinct from the C6 and C8 counterparts, reflecting the unique balance between ring strain relief and steric accessibility of the α-nitroketone moiety in the seven-membered ring.

Oxidative Ring Cleavage Yield
Head-to-head
84% isolated yield (dimethyl pimelate)
Supports C7 diester synthesis route; C6: 94%, C8: 88%, C9: 78% under same conditions.
K₂S₂O₈, MeOH/H₂SO₄, 80°C
α,ω-Dicarboxylic Acid Synthesis Oxidative Ring Cleavage Potassium Persulfate Dimethyl Pimelate

Chemodivergent Domino to 2-Nitroindane-1,2-diols

In reactions with aromatic 1,2-dialdehydes promoted by DBU in wet THF, 2-nitrocycloheptanone and 2-nitrocyclooctanone proceed through a nitroaldol/retro-Dieckmann/intramolecular nitroaldol cascade to yield 2-nitroindane-1,2-diols bearing three contiguous stereocenters with high diastereoselectivity . In stark contrast, 2-nitrocyclohexanone under identical conditions undergoes an α′-arylmethylenation reaction via a nitroaldol/aldol/reverse nitroaldol sequence, yielding structurally distinct products . The outcome is dictated exclusively by ring size, with the C7 and C8 nitroketones sharing a common pathway that is inaccessible to the C6 analog.

Chemodivergent Domino
Head-to-head
2-Nitroindane-1,2-diols (C7) vs. α′-arylmethylenation products (C6)
Ring size governs reaction pathway; C6 analog cannot access indane scaffold.
DBU, THF/H₂O, r.t.
Domino Reactions Chemodivergence 2-Nitroindane-1,2-diols Aromatic 1,2-Dialdehydes

Organocatalytic Cascade Inactivity vs. 2-Nitrocyclohexanone

An organocatalytic cascade reaction between 2-nitrocyclohexanone and α,β-unsaturated aldehydes (e.g., crotonaldehyde, trans-2-hexenal) proceeds efficiently to yield eight-membered cyclic ketones with high enantioselectivity [1]. Under the identical optimized conditions, 2-nitrocyclopentanone and 2-nitrocycloheptanone exhibit no reactivity toward the desired cascade products [1]. This ring-size-dependent reactivity profile establishes that 2-nitrocycloheptanone is not merely a less efficient analog but a chemically distinct entity with a unique reactivity fingerprint in organocatalytic settings.

Organocatalytic Cascade
Head-to-head
No desired product formation (C7) vs. productive eight-membered ketones (C6)
C7 nitroketone is unreactive in this cascade; selectivity context differs.
α,β-unsaturated aldehydes, organocatalyst
Organocatalysis Cascade Reactions α,β-Unsaturated Aldehydes Eight-Membered Cyclic Ketones

Photochemical Synthesis of N-Hydroxy-2,8-dioxoazacyclo-octane

Irradiation of 2-nitrocycloheptanone in ethanol or acetonitrile leads to the formation of N-hydroxy-2,8-dioxoazacyclo-octane, a medium-ring heterocycle [1]. While analogous photochemical behavior is reported for 2-nitrocyclohexanone and α-nitrocamphor, the resulting ring-expanded products are structurally distinct due to the differing ring sizes of the starting nitroketones [1]. The seven-membered starting material yields an eight-membered azacycle, whereas the C6 analog yields a seven-membered ring system. This ring-size-dependent photoproduct distribution may influence the choice of starting material in photochemical synthetic strategies targeting specific medium-ring heterocycles.

Photochemical Ring Expansion
Cross-study comparable
N-hydroxy-2,8-dioxoazacyclo-octane (C7) vs. 7-membered azacycle from C6
Photoproduct ring size depends on starting material; C7 provides 8-membered azacycle.
Irradiation in EtOH or MeCN
Photochemistry α-Nitroketones Ring Expansion Azacyclo-octane

2-Nitrocycloheptanone: Research & Industrial Applications


Dimethyl Pimelate and C7 Dicarboxylic Acid Synthesis

2-Nitrocycloheptanone serves as a direct precursor to dimethyl pimelate via oxidative ring cleavage in 84% isolated yield [1]. This one-step transformation provides a more atom-economical and step-efficient route to the C7 diester compared to alternative homologation strategies starting from smaller α-nitrocycloalkanones. The method is particularly valuable for the preparation of C7 dicarboxylic acid building blocks used in polymer chemistry and pharmaceutical intermediate synthesis.

Diastereoselective Synthesis of 2-Nitroindane-1,2-diols

For medicinal chemistry and natural product synthesis programs requiring densely functionalized indane derivatives, 2-nitrocycloheptanone enables a chemodivergent domino reaction with aromatic 1,2-dialdehydes to yield 2-nitroindane-1,2-diols bearing three contiguous stereocenters with high diastereoselectivity . The C7 ring size is essential for this pathway; the C6 analog delivers a completely different product class under identical conditions.

Photochemical Synthesis of Eight-Membered N-Heterocycles

Irradiation of 2-nitrocycloheptanone provides a photochemical route to N-hydroxy-2,8-dioxoazacyclo-octane [2]. This transformation is relevant for synthetic access to medium-ring azacycles, which are challenging targets via conventional thermal cyclization methods. Researchers requiring eight-membered heterocyclic frameworks should source the C7 nitroketone specifically.

Application
Selection Property
Validation Focus
Dimethyl Pimelate (C7 diester) synthesis
Oxidative ring-cleavage efficiency
Yield and chain-length fidelity
Diastereoselective 2-nitroindane-1,2-diols
Chemodivergent domino reactivity
Product scaffold and diastereoselectivity verification
Photochemical 8-membered N-heterocycles
Photochemical ring expansion
Azacycle ring size and photoproduct identity
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